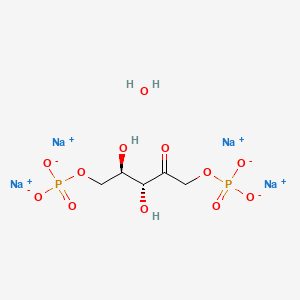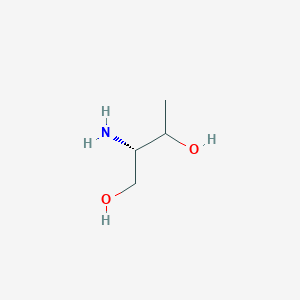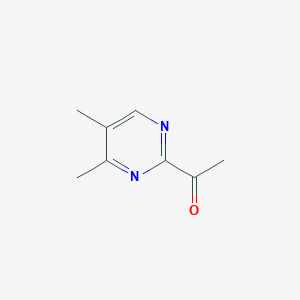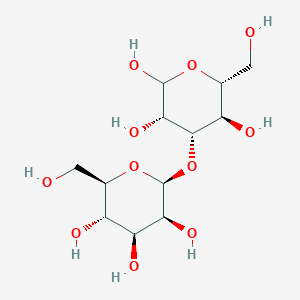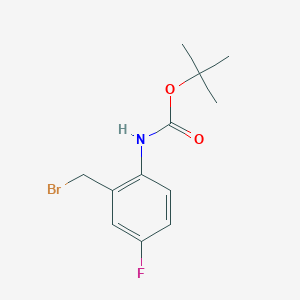
2-Amino-5-fluorobenzyl bromide, N-BOC protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-fluorobenzyl bromide, N-BOC protected is a chemical compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a bromine atom on a benzyl ring, with the amino group being protected by a tert-butoxycarbonyl (BOC) group. The BOC protection is commonly used in organic synthesis to temporarily mask the reactivity of the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluorobenzyl bromide, N-BOC protected typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination of the benzyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
BOC Protection: The amino group is protected by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-fluorobenzyl bromide, N-BOC protected undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The BOC group can be removed under acidic conditions, revealing the free amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Deprotection: The major product is the free amine, 2-Amino-5-fluorobenzyl bromide.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-fluorobenzyl bromide, N-BOC protected has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-fluorobenzyl bromide, N-BOC protected involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering receptor function. The BOC protection ensures that the amino group remains inert during initial reactions, allowing for selective modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-fluorobenzyl chloride
- 2-Amino-5-fluorobenzyl iodide
- 2-Amino-5-chlorobenzyl bromide
Uniqueness
Compared to similar compounds, 2-Amino-5-fluorobenzyl bromide, N-BOC protected offers unique reactivity due to the combination of the fluorine and bromine atoms. The BOC protection further enhances its utility in synthetic chemistry by providing a temporary protective group for the amino functionality.
Eigenschaften
Molekularformel |
C12H15BrFNO2 |
|---|---|
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-9(14)6-8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
CRCSDHCUZNUQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


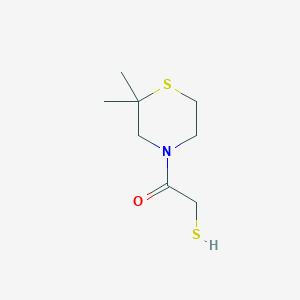
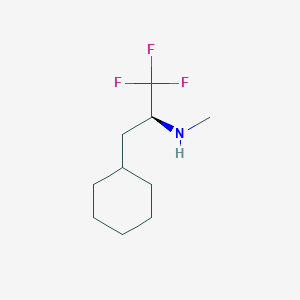
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)

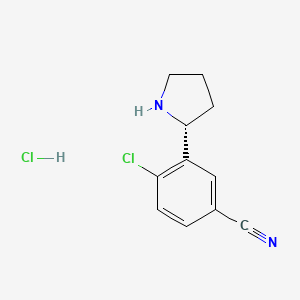
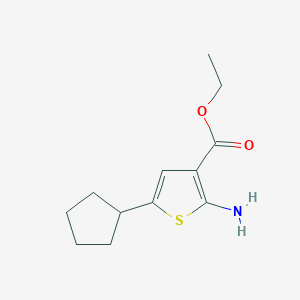
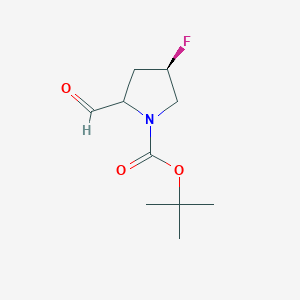
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
